N2-((1S)-1-羧基-3-环己基丙基)-L-赖氨酰-L-脯氨酸
描述
Lisinopril Cyclohexyl Analogue is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension. This compound is known as one of the impurities formed during the synthesis of Lisinopril. It is chemically characterized by the presence of a cyclohexyl group, which differentiates it from the parent compound.
科学研究应用
Lisinopril Cyclohexyl Analogue has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard to study impurities in Lisinopril.
Analytical Chemistry: Employed in the development of analytical methods to detect and quantify impurities in pharmaceutical formulations.
Biological Studies: Investigated for its potential biological activities and interactions with ACE.
Industrial Applications: Utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity of Lisinopril.
作用机制
Target of Action
Lisinopril, the parent compound, is known to target the angiotensin-converting enzyme (ace) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.
Biochemical Pathways
Lisinopril’s inhibition of ace affects the raas pathway . By reducing angiotensin II levels, it decreases vasoconstriction and aldosterone secretion, leading to vasodilation and decreased fluid volume.
Pharmacokinetics
The pharmacokinetics of Lisinopril, however, are well-studied . . These properties may provide a starting point for understanding the pharmacokinetics of Lisinopril Specified Impurity F.
Result of Action
The effects of lisinopril, as an ace inhibitor, include decreased blood pressure and reduced fluid volume due to its impact on the raas pathway .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that Lisinopril, the parent compound, is a potent angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors like Lisinopril interact with the ACE enzyme, which is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Lisinopril reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Cellular Effects
The cellular effects of Lisinopril specified impurity F are not well-studied. It is known that Lisinopril and other ACE inhibitors can have significant effects on cellular processes. They can influence cell signaling pathways related to vasoconstriction and blood pressure regulation .
Molecular Mechanism
Lisinopril, the parent compound, works by binding to the active site of the ACE enzyme, preventing it from converting angiotensin I to angiotensin II . This leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
It is known that Lisinopril has a half-life of about 12 hours in the human body, indicating that its effects can last for a significant amount of time .
Metabolic Pathways
Lisinopril, the parent compound, is known to be metabolized by the liver and excreted by the kidneys .
Transport and Distribution
Lisinopril, the parent compound, is known to be distributed throughout the body, including the brain, heart, kidneys, and other organs .
Subcellular Localization
Lisinopril, the parent compound, is known to be distributed throughout the body, including the brain, heart, kidneys, and other organs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lisinopril Cyclohexyl Analogue involves the hydrogenation of Lisinopril using a Rhodium catalyst in methanol. The reaction conditions include the use of Raney-Nickel and hydrogen pressure, which leads to the over-hydrogenation at the condensation reaction of compound 5 with ethyl 2-oxo-4-phenyl butyrate .
Industrial Production Methods
While specific industrial production methods for Lisinopril Cyclohexyl Analogue are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure the efficient production of the compound while minimizing impurities.
化学反应分析
Types of Reactions
Lisinopril Cyclohexyl Analogue undergoes various chemical reactions, including:
Hydrogenation: The primary reaction used in its synthesis.
Condensation: Involves the reaction with ethyl 2-oxo-4-phenyl butyrate.
Substitution: Potential reactions with other reagents to modify its structure.
Common Reagents and Conditions
Rhodium Catalyst: Used in the hydrogenation process.
Raney-Nickel: Employed in the condensation reaction.
Methanol: Solvent used in the hydrogenation reaction.
Major Products Formed
The major product formed from these reactions is the Lisinopril Cyclohexyl Analogue itself, characterized by the absence of aromatic protons as confirmed by 1H-NMR spectrum .
相似化合物的比较
Similar Compounds
Lisinopril: The parent compound, an ACE inhibitor used to treat hypertension.
Captopril: Another ACE inhibitor with a different chemical structure.
Enalapril: A similar ACE inhibitor with a different side chain.
Uniqueness
Lisinopril Cyclohexyl Analogue is unique due to the presence of the cyclohexyl group, which distinguishes it from other ACE inhibitors. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the effects of structural modifications on ACE inhibition .
属性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSKCMYFYQRFSL-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150332 | |
Record name | Lisinopril specified impurity F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132650-67-9 | |
Record name | Lisinopril specified impurity F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132650679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisinopril specified impurity F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N2-((1S)-1-CARBOXY-3-CYCLOHEXYLPROPYL)-L-LYSYL-L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ10AC5C13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。